molecular formula C4H10ClN5O B13571912 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride

2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride

Cat. No.: B13571912
M. Wt: 179.61 g/mol
InChI Key: ADQAMPSMUWXFTN-UHFFFAOYSA-N
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Description

2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride is a compound that features a tetrazole ring, which is known for its high nitrogen content and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyanamide with hydrazoic acid to form the tetrazole ring, followed by further functionalization to introduce the amino and hydroxyl groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as cyanamide and hydrazoic acid. The process may include steps such as diazotization, cyclization, and functionalization, followed by purification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .

Properties

Molecular Formula

C4H10ClN5O

Molecular Weight

179.61 g/mol

IUPAC Name

2-amino-2-(2H-tetrazol-5-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C4H9N5O.ClH/c1-4(5,2-10)3-6-8-9-7-3;/h10H,2,5H2,1H3,(H,6,7,8,9);1H

InChI Key

ADQAMPSMUWXFTN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NNN=N1)N.Cl

Origin of Product

United States

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